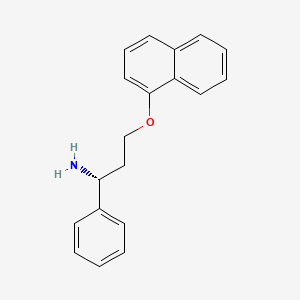

(1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

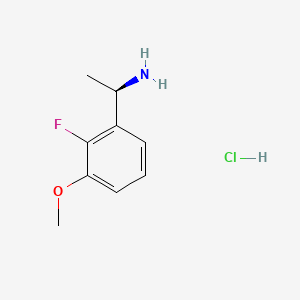

(1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C19H19NO and its molecular weight is 277.367. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of ®-N-Didemethyl Dapoxetine is the serotonin transporter . This transporter is a key player in the regulation of serotonin levels in the brain, which is a neurotransmitter that plays a crucial role in mood regulation .

Mode of Action

®-N-Didemethyl Dapoxetine acts as a selective serotonin reuptake inhibitor (SSRI) . It works by inhibiting the reuptake of serotonin by the neurons, thereby increasing the availability of serotonin in the synaptic cleft . This potentiation of serotonin activity leads to an increase in the signal transmitted between nerve cells .

Biochemical Pathways

The biochemical pathway primarily affected by ®-N-Didemethyl Dapoxetine is the serotonergic pathway . By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, thereby enhancing the signal transmission in the serotonergic pathway .

Pharmacokinetics

®-N-Didemethyl Dapoxetine is rapidly absorbed with maximum plasma concentrations occurring approximately 1-2 hours after tablet intake . The absolute bioavailability is 42% (range 15-76%), and dose proportional increases in exposure are observed between the 30 and 60 mg dose strengths . It is metabolized primarily by CYP2D6, CYP3A4, and flavin monooxygenase (FMO1) in the liver and kidneys . The elimination half-life is 1.5–1.6 hours, and it is excreted via the kidneys .

Result of Action

The action of ®-N-Didemethyl Dapoxetine results in a significant increase in ejaculatory latency when compared to placebo . This means that it can effectively delay ejaculation, making it a potential treatment for conditions like premature ejaculation .

Action Environment

The action of ®-N-Didemethyl Dapoxetine can be influenced by various environmental factors. For instance, the presence of food can modestly reduce the maximum plasma concentration and slightly delay the time for the compound to reach peak concentrations . Furthermore, the compound’s action may also be affected by the individual’s metabolic characteristics, such as the activity of the enzymes responsible for its metabolism .

生化学分析

Biochemical Properties

®-N-Didemethyl Dapoxetine interacts with various biomolecules, including enzymes and proteins. It binds onto the human transcript of the serotonin, norepinephrine (NE), and dopamine (DA) reuptake transporters, inhibiting their uptake . This interaction plays a crucial role in its biochemical reactions.

Cellular Effects

®-N-Didemethyl Dapoxetine has significant effects on various types of cells and cellular processes. For instance, it has been shown to ameliorate cerebral ischemia/reperfusion-induced neurobehavioral deficits, reduce cerebral infarct volume, and histopathological damage . It influences cell function by reducing lipid peroxidation, caspase-3, and inflammatory mediators compared to ischemia/reperfusion-injured rats .

Molecular Mechanism

The mechanism of action of ®-N-Didemethyl Dapoxetine is primarily related to the inhibition of neuronal reuptake of serotonin and subsequent potentiation of serotonin activity . This results in an increase in serotonin’s action at the postsynaptic cleft, promoting delay in certain physiological responses .

Temporal Effects in Laboratory Settings

It is known that the compound has a rapid absorption and elimination rate, making it suitable for certain applications .

Metabolic Pathways

The metabolic pathways of ®-N-Didemethyl Dapoxetine involve its interaction with enzymes such as CYP2D6 and CYP3A4 in the liver, and FMO1 in the kidney . These interactions could potentially affect metabolic flux or metabolite levels.

特性

IUPAC Name |

(1R)-3-naphthalen-1-yloxy-1-phenylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO/c20-18(16-8-2-1-3-9-16)13-14-21-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18H,13-14,20H2/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJKLSASLJIYAO-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CCOC2=CC=CC3=CC=CC=C32)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742610 |

Source

|

| Record name | (1R)-3-[(Naphthalen-1-yl)oxy]-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147199-40-4 |

Source

|

| Record name | (1R)-3-[(Naphthalen-1-yl)oxy]-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B578446.png)

![2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B578451.png)

![6-Bromo-1H-benzo[d]imidazole hydrochloride](/img/structure/B578453.png)

![Benzyl 4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate](/img/structure/B578454.png)

![8-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B578459.png)